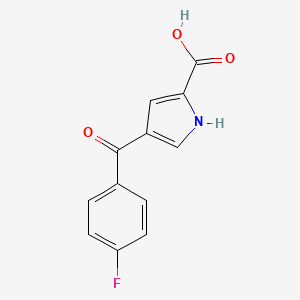

![molecular formula C9H5FO2S B1320608 7-Fluorobenzo[B]thiophene-2-carboxylic acid CAS No. 550998-67-9](/img/structure/B1320608.png)

7-Fluorobenzo[B]thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

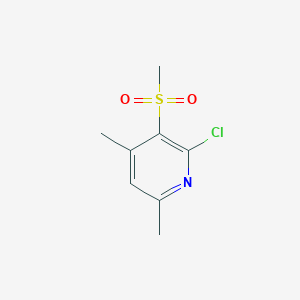

7-Fluorobenzo[B]thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5FO2S and its molecular weight is 196.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Techniques : 7-Fluorobenzo[B]thiophene derivatives have been synthesized through various methods. For instance, Chapman et al. (1968) described the synthesis of halogenobenzo[b]thiophen derivatives by cyclisation of halogenophenylthio acetones (Chapman, Clarke, & Sawhney, 1968). Yin et al. (2011) reported the electrosynthesis of fluorinated benzo[b]thiophene derivatives, producing monofluorinated products selectively (Yin, Inagi, & Fuchigami, 2011).

Chemical Transformations : Radwan et al. (2009) transformed 5-aminobenzo[b]thiophene-2-carboxylic acid into various C5-substituted benzo[b]thiophenes with significant anti-inflammatory properties (Radwan, Shehab, & El-Shenawy, 2009). Also, Cooper and Scrowston (1971) examined the nitration of benzo[b]thiophen-2-carboxylic acid, leading to various substitution products (Cooper & Scrowston, 1971).

Electronic and Optical Applications

Luminescent Materials : Osterod et al. (2001) synthesized dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids and studied their non-covalent complexes, revealing strong photoluminescence properties (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).

Organic Electronics : Tan et al. (2016) explored the use of halobenzoic acids, including fluorobenzoic acid, for modifying poly(3,4-ethylenedioxythiophene) to enhance conductivity, demonstrating applications in organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

Medicinal Chemistry

Inhibitors Development : Bridges et al. (1993) synthesized 4-substituted benzo[b]thiophene-2-carboxamidines as selective inhibitors of urokinase-type plasminogen activator, showcasing its potential in developing synthetic inhibitors (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Analgesic Agents : Boyle et al. (1986) synthesized 7-aroyl-2,3-dihydrobenzo[b]thiophene-3-carboxylic acids and evaluated them for analgesic activity, illustrating their medicinal applications (Boyle, Mangan, Markwell, Smith, Thomson, Ward, & Wyman, 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

7-fluoro-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZCXIFQEFCFIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594798 |

Source

|

| Record name | 7-Fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550998-67-9 |

Source

|

| Record name | 7-Fluorobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)